
3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one: is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with chloro, chloromethyl, and fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with ammonia or an amine to form the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Cyclization Reactions: It can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce an N-oxide.
科学研究应用
Chemistry: In chemistry, 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and agrochemicals.
作用机制
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
- 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- 3-Chloro-4-(bromomethyl)-1-(3-fluorophenyl)pyrrolidin-2-one
Comparison: Compared to these similar compounds, 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one is unique due to the presence of the 3-fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
属性
CAS 编号 |
61213-31-8 |
|---|---|
分子式 |
C11H10Cl2FNO |
分子量 |
262.10 g/mol |
IUPAC 名称 |
3-chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl2FNO/c12-5-7-6-15(11(16)10(7)13)9-3-1-2-8(14)4-9/h1-4,7,10H,5-6H2 |
InChI 键 |
MSAXDJYWOOYLKU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(=O)N1C2=CC(=CC=C2)F)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


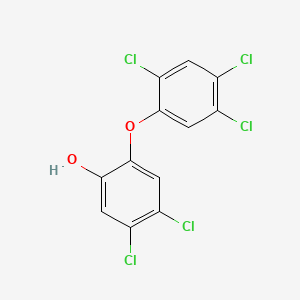




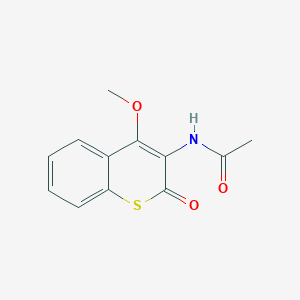
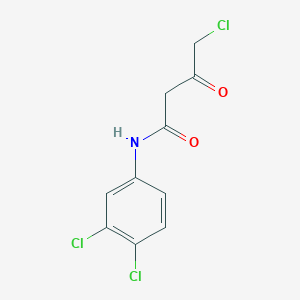
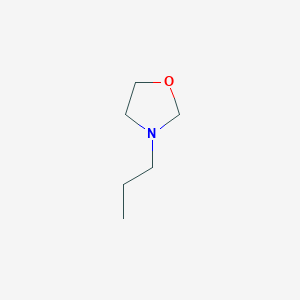
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)

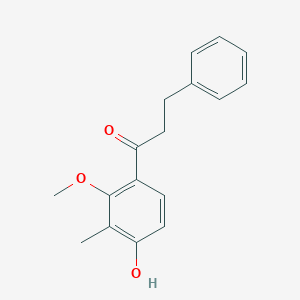
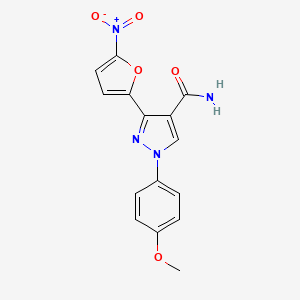
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
